2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

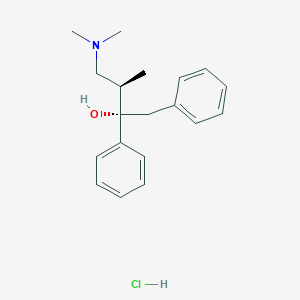

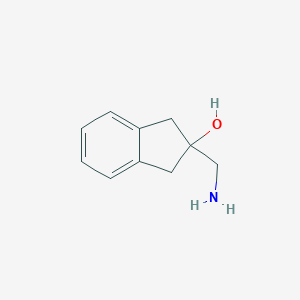

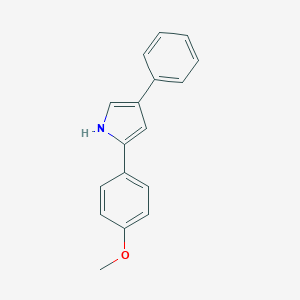

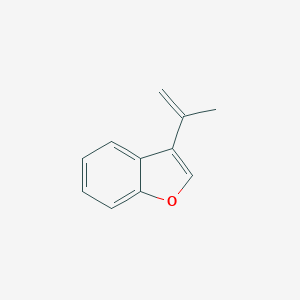

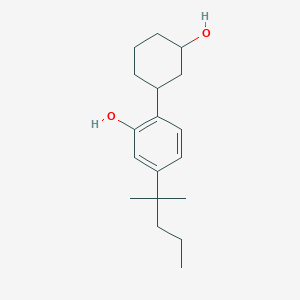

The compound "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol" is a derivative of indene, which is a polycyclic hydrocarbon with a structure that includes a benzene ring fused with a cyclopentene ring. The compound contains an aminomethyl group (-NH2CH2-) and a hydroxyl group (-OH), indicating that it has both amine and alcohol functional groups, which could contribute to its reactivity and potential biological activity.

Synthesis Analysis

The synthesis of related indene derivatives has been explored in various studies. For instance, the synthesis of 2,3-dihydro-2-alkyl-3-(substituted amino)-1H-isoindol-1-ones was achieved by selective 2-alkylation of the corresponding amino isoindolones, which were derived from 2-cyanobenzaldehyde, using alkyl halides in a phase-transfer catalyst system . Additionally, an efficient method for preparing 2-aminomethyl-1,3-diene derivatives was developed through the reaction of imines with organoindium reagents, which were generated in situ from indium and 1,3-dibromo-2-butyne, in a one-pot process . These methods could potentially be adapted for the synthesis of "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indene derivatives is characterized by the presence of a 2,3-dihydro-1H-indene core, which can be functionalized at various positions to yield different derivatives. The presence of an aminomethyl group at the 2-position and a hydroxyl group at the same carbon atom would result in a chiral center, potentially giving rise to enantiomers that could be separated and evaluated for their distinct biological activities .

Chemical Reactions Analysis

Indene derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the aminomethylation of pyridines has been investigated, showing that such reactions are directed primarily to specific positions on the pyridine ring, leading to the formation of derivatives with different substitution patterns . Although the compound is not a pyridine derivative, similar reactivity could be expected with the aminomethyl group in "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol".

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol" would be influenced by its functional groups. The presence of both amine and hydroxyl groups could result in hydrogen bonding, affecting its solubility in water and organic solvents. The compound's reactivity could also be influenced by these groups, as they could participate in various chemical reactions, such as acylation, alkylation, and others, as seen in the synthesis of related compounds .

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Chemical structures similar to "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol" often serve as key intermediates in the synthesis of heterocyclic compounds. These structures are valuable for generating diverse heterocyclic frameworks that have applications across pharmaceuticals, agrochemicals, and materials science. For example, the reactivity of certain dicyanomethylene derivatives makes them useful building blocks for synthesizing a variety of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyrroles, and others. This demonstrates the potential utility of "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol" in similar synthetic endeavors due to its reactive functionalities and structural versatility (Gomaa & Ali, 2020).

Organic Light-Emitting Diodes (OLEDs)

Compounds with specific structural features are explored for their potential applications in organic optoelectronics, including OLEDs. The structural design and synthesis of materials based on certain organic frameworks, such as BODIPY, have been investigated for use in OLED devices. This research area might be relevant for "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol," considering its potential for modification and incorporation into organic semiconductors, which could lead to the development of new materials for OLED applications (Squeo & Pasini, 2020).

Biomimetic Studies and Enzymatic Catalysis

The study of enzymes and their biomimetic models offers insights into the mechanism of various biological reactions, including O-atom transfer processes. Research involving certain aminoindanes highlights how structural analogs can be used to investigate the stereochemistry of enzymatic reactions, potentially offering a framework for exploring the catalytic applications of "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol" in synthetic biology and green chemistry (Blain et al., 2002).

Antimicrobial Applications

The search for new antimicrobial agents is a critical area of research, especially in the context of increasing antibiotic resistance. While the direct antimicrobial potential of "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol" was not found in the literature, studies on related compounds, such as chitosan and its derivatives, illustrate the broader potential of chemical compounds with unique functionalities to serve as antimicrobial agents. This suggests that "2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol" could be investigated for similar applications, particularly if it possesses structural features conducive to antimicrobial activity (Raafat & Sahl, 2009).

Mécanisme D'action

Target of Action

It is suggested that cationic polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development .

Mode of Action

It is known that cationic polymers interact with bacterial membranes, leading to their disruption . This class of molecules possesses several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .

Biochemical Pathways

It is known that cationic polymers can affect bacterial membrane-related resistance mechanisms .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can significantly impact its bioavailability .

Result of Action

It is known that cationic polymers can have a rapid bactericidal effect .

Action Environment

It is known that environmental conditions can significantly impact the action of a compound .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(aminomethyl)-1,3-dihydroinden-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4,12H,5-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYIWCFPKUDVOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(aminomethyl)-2,3-dihydro-1H-inden-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)